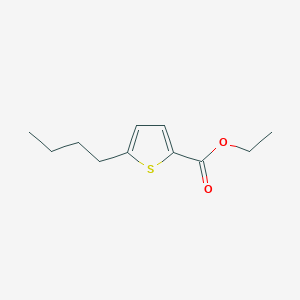
2,3,6-Trichloro-4-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloro-4-(trifluoromethoxy)aniline, also known as Diflubenzuron, is a white crystalline powder. It is a nitrogen compound useful in organic synthesis . The molecular formula of this compound is C7H3Cl3F3NO and it has a molecular weight of 280.46 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three chlorine atoms, a trifluoromethoxy group, and an amine group . The exact positions of these substituents on the benzene ring give the compound its unique properties.Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impact
Synthetic Route and Structural Properties : A study by Issac and Tierney (1996) discusses the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from the reaction of chloral with substituted anilines. This research is relevant for understanding the chemical reactivity and potential applications of compounds related to 2,3,6-Trichloro-4-(trifluoromethoxy)aniline in synthesizing novel organic molecules with potential pharmaceutical or material science applications R. Issac & J. Tierney, 1996.
Ionic Liquids and Phase Behavior : Visak et al. (2014) reviewed the phase behavior and applications of ionic liquids with various solutes, including polar and non-polar aromatic compounds. Although not directly about this compound, this study highlights the broader context of research into how similar compounds interact in solutions, which could inform their use in separation processes or as solvents in chemical reactions Zoran P. Visak et al., 2014.
Environmental Degradation and Toxicity : Research on the environmental impact and degradation of related compounds, such as nitisinone and its by-products, was conducted by Barchańska et al. (2019), using LC-MS/MS to study degradation processes. This research is crucial for understanding the stability and environmental fate of complex organic molecules, including potential degradation products of this compound H. Barchańska et al., 2019.
Wet Air Oxidation of Nitrogen-Containing Compounds : Oliviero, Barbier, and Duprez (2003) discussed the catalytic wet air oxidation of nitrogen-containing compounds, frequently found in chemical and pharmaceutical industries' wastewater. This review is relevant for environmental management strategies concerning compounds similar to this compound, highlighting methods to treat toxic nitrogenous waste in water L. Oliviero et al., 2003.
Mecanismo De Acción
Target of Action
The primary target of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline is the respiratory system . This compound may cause respiratory irritation .
Mode of Action
It’s known that this compound can cause skin and eye irritation, and may have effects on the respiratory system .
Biochemical Pathways
It’s known to be useful in organic synthesis .
Pharmacokinetics
Safety data sheets suggest that it may cause skin and eye irritation, and may have effects on the respiratory system .
Result of Action
It’s known to cause skin and eye irritation, and may have effects on the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound, and it should be used only outdoors or in a well-ventilated area . It’s also advised to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place under an inert atmosphere .
Propiedades
IUPAC Name |
2,3,6-trichloro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3NO/c8-2-1-3(15-7(11,12)13)4(9)5(10)6(2)14/h1H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXFMXFYZWHRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)


![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)






![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

